![molecular formula C14H11NO3S3 B513547 Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate CAS No. 941234-78-2](/img/structure/B513547.png)
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazoles are synthesized by researchers who have created compounds containing the thiazole ring with variable substituents as target structures . For example, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazoles can vary depending on the substituents at position-2 and -4 . For instance, compounds 67, [5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione and 68, ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate, showed better activity with 60.71 and 64.28 % inhibition, respectively .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In agriculture, this compound has been investigated for its ability to protect crops from fungal infections. It has also been studied for its potential use as a herbicide.
In materials science, this compound has been studied for its potential use in organic electronic devices, such as solar cells and light-emitting diodes.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Advantages and Limitations for Lab Experiments
One advantage of using Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate in lab experiments is its ability to selectively target cancer cells or fungal pathogens without affecting healthy cells or crops. Another advantage is its potential use in a variety of applications, including medicine, agriculture, and materials science.
One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate. In medicine, further studies are needed to determine its efficacy as an anti-cancer and anti-inflammatory agent, as well as its potential use in treating neurodegenerative diseases.
In agriculture, future research could focus on optimizing the use of this compound as a fungicide or herbicide, as well as studying its potential impact on the environment.
In materials science, future research could focus on developing more efficient and cost-effective organic electronic devices using this compound as a key component.
Conclusion
This compound is a chemical compound with potential applications in various scientific fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and impact.
Synthesis Methods
The synthesis of Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiophene-2-sulfonyl chloride to produce the final product.
properties
IUPAC Name |
phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S3/c1-10-15-12(9-19-10)13-7-8-14(20-13)21(16,17)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZDPGJIAMGRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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